molecular formula C9H8BrNO2 B12070768 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid

1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid

Cat. No.: B12070768
M. Wt: 242.07 g/mol
InChI Key: ORTIBLPNMRSMLG-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 4-bromopyridin-3-yl substituent. Cyclopropane rings are known for their inherent ring strain, which influences reactivity and stability, while the bromopyridine moiety introduces electronic and steric effects. This compound is structurally distinct due to the combination of a heteroaromatic brominated pyridine ring and the strained cyclopropane system.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

1-(4-bromopyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H8BrNO2/c10-7-1-4-11-5-6(7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)

InChI Key

ORTIBLPNMRSMLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CN=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of 4-bromopyridine with a suitable cyclopropane precursor under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid often involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the bromopyridine moiety to other functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

One of the most prominent applications of 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is in the field of drug discovery. The compound has been studied for its potential as an inhibitor of various enzymes, particularly in the context of viral infections such as COVID-19.

  • Inhibition of Viral Proteases : Research indicates that compounds similar to 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid can inhibit the chymotrypsin-like protease (3CLpro) of coronaviruses. This protease is crucial for viral replication and serves as a target for antiviral drug development .

Cancer Treatment

The compound has also been explored for its therapeutic effects in oncology. It is part of a broader class of cyclopropyl amide derivatives that have shown promise in treating various cancers, including leukemia and solid tumors. The mechanisms involve modulating nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to cancer metabolism and cell proliferation .

Molecular Biology Research

In molecular biology, 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid serves as a chemical probe to study protein interactions and enzymatic activities. Its unique structure allows researchers to investigate binding affinities and mechanisms of action related to specific biological pathways.

Case Study 1: Antiviral Activity

A study focusing on small-molecule inhibitors targeting SARS-CoV-2 highlighted the effectiveness of compounds structurally related to 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. Computational modeling and biological assays demonstrated significant inhibition of the viral protease, suggesting that further development could lead to effective antiviral therapies .

Case Study 2: Cancer Therapeutics

In another investigation, researchers synthesized derivatives of cyclopropyl amides, including those based on 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, and evaluated their anti-cancer properties. Results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo, particularly against leukemia cell lines. The study emphasized the need for further clinical trials to assess their therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, influencing biological pathways. The cyclopropane ring may also contribute to the compound’s stability and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Data are compiled from the evidence provided (Tables 1 and 2).

Table 1: Structural Comparison of Selected Cyclopropane Carboxylic Acid Derivatives

Compound Name Substituent CAS Number Key Features
1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid 4-Bromopyridin-3-yl Not provided Heteroaromatic bromine; potential for hydrogen bonding and halogen interactions
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid 3-Bromophenyl 124276-95-5 Brominated phenyl group; increased lipophilicity vs. pyridine analog
trans-2-cyanocyclopropanecarboxylic acid trans-2-cyano 39891-82-2 Strong electron-withdrawing group (CN); enhances acidity of COOH
2-[1-(trifluoromethyl)cyclopropyl] acetic acid 1-(trifluoromethyl)cyclopropyl 871476-77-6 CF3 group; high electronegativity and metabolic stability
1-ethylcyclopropanecarboxylic acid 1-ethyl 150864-95-2 Aliphatic substituent; reduced ring strain and lower acidity

Key Observations :

Substituent Electronic Effects: The 4-bromopyridin-3-yl group in the target compound introduces both electron-withdrawing (Br) and hydrogen-bonding (pyridine N) effects. This contrasts with purely aromatic (e.g., 3-bromophenyl ) or aliphatic (e.g., 1-ethyl ) substituents, which lack heteroatom-mediated interactions. Cyanocyclopropane derivatives (e.g., trans-2-cyanocyclopropanecarboxylic acid, CAS 39891-82-2 ) exhibit significantly higher acidity due to the electron-withdrawing cyano group, whereas the target compound’s acidity is moderated by the pyridine’s resonance effects.

Steric and Metabolic Considerations :

  • The trifluoromethyl group in 2-[1-(trifluoromethyl)cyclopropyl] acetic acid (CAS 871476-77-6 ) enhances metabolic stability and lipophilicity, whereas the bromopyridine group in the target compound may improve solubility via hydrogen bonding.
  • 1-Ethylcyclopropanecarboxylic acid (CAS 150864-95-2 ) lacks steric hindrance, making it more reactive in ring-opening reactions compared to bulkier analogs.

Biological Relevance: Brominated aromatic systems (e.g., 3-bromophenyl and 4-bromopyridin-3-yl) are often used in drug discovery for their ability to participate in halogen bonding with biological targets. The pyridine nitrogen in the target compound could further enhance target binding compared to phenyl analogs. Cyanocyclopropane derivatives are explored as enzyme inhibitors due to their electrophilic character, whereas trifluoromethyl analogs are valued for their resistance to oxidative metabolism .

Table 2: Hypothetical Physicochemical Properties (Based on Substituent Trends)

Property 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid trans-2-cyanocyclopropanecarboxylic acid
Acidity (pKa) ~3.5–4.2* ~4.0–4.5 ~2.8–3.2
LogP ~1.8–2.3* ~2.5–3.0 ~0.5–1.0
Aqueous Solubility Moderate (pyridine N enhances solubility) Low (lipophilic bromophenyl) High (polar CN group)
Metabolic Stability Moderate (Br may slow oxidation) Low (phenyl prone to CYP450 oxidation) High (CN stabilizes against metabolism)

Biological Activity

1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a carboxylic acid group and a brominated pyridine moiety. This unique structure contributes to its distinct chemical reactivity and biological interactions.

Synthesis

1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid can be synthesized through various methods, including nucleophilic substitution reactions where the bromine atom in the pyridine ring is replaced with different functional groups. The synthesis pathway typically involves:

  • Starting Material : 4-bromopyridine
  • Reagents : Cyclopropanecarboxylic acid derivatives
  • Conditions : Varying temperatures and solvents depending on the desired yield and purity.

The biological activity of 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

  • Halogen Bonding : The bromine atom can engage in halogen bonding, enhancing binding affinity to biological targets.
  • Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with proteins and enzymes, influencing their activity .

Biological Activities

Research indicates that 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including U937 (a human myeloid leukemia cell line). The mechanism behind this activity may involve modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. It may inhibit key enzymes involved in inflammatory processes, although specific pathways remain to be fully elucidated .

Enzyme Inhibition

1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid has been shown to inhibit enzymes such as GSK-3β and ROCK-1, which are implicated in various diseases, including neurodegenerative disorders. The inhibition of these enzymes can lead to reduced levels of amyloid-beta (Aβ), a key factor in Alzheimer's disease pathology .

Case Studies

Several case studies have highlighted the efficacy of 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid in preclinical models:

StudyCell LineActivityFindings
U937AnticancerSignificant inhibition of cell proliferation
Neuronal ModelsNeuroprotectionReduced Aβ production via ROCK-1 inhibition
In Silico StudiesEnzyme InhibitionHigh binding affinity to ACO2 enzyme

Q & A

Q. What are the established synthetic routes for 1-(4-bromopyridin-3-yl)cyclopropane-1-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves two stages: (1) Cyclopropanation via [2+1] cycloaddition using diethylzinc and diiodomethane under anhydrous conditions (-78°C to 0°C) to form the cyclopropane ring. (2) Pyridine functionalization via Suzuki-Miyaura cross-coupling to introduce the 4-bromopyridinyl group, requiring Pd(PPh₃)₄ catalyst, base (e.g., K₂CO₃), and inert atmosphere. Yield optimization hinges on stoichiometric control (1:1.2 molar ratio for cyclopropane precursors) and exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm); pyridine protons show deshielding (δ 7.5–8.5 ppm). Carboxylic acid protons are typically absent (exchange with D₂O).
  • IR Spectroscopy : Carboxylic acid C=O stretch (1700–1750 cm⁻¹), C-Br stretch (600–800 cm⁻¹).
  • HRMS : Confirm molecular ion ([M+H]⁺ at m/z 282.0 for C₁₀H₉BrNO₂).
  • Elemental Analysis : Validate stoichiometry (e.g., C: 42.43%, H: 3.20%, N: 4.95%) .

Q. What are the recommended handling protocols and stability considerations for this compound?

Methodological Answer:

  • Storage : -20°C in amber vials under nitrogen; avoid prolonged exposure to light.
  • Handling : Use nitrile gloves, chemical goggles, and fume hood.
  • Stability Risks : Decarboxylation occurs at >80°C; monitor via TLC (Rf shift). Avoid strong oxidizers (e.g., HNO₃) due to bromopyridine reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental results in cyclopropane ring strain analysis?

Methodological Answer:

  • Computational : Perform DFT calculations (B3LYP/6-311++G** basis set) with solvent correction (PCM model for DMSO).
  • Experimental Validation : Compare with X-ray crystallography (cyclopropane bond angles: ~60°) and variable-temperature NMR (ΔG‡ for ring strain). Adjust models for solvent effects or lattice constraints .

Q. What strategies optimize the regioselectivity of pyridine functionalization when introducing the cyclopropane-carboxylic acid group?

Methodological Answer:

  • Directing Groups : Install a temporary nitro group at pyridine C3 to steer cyclopropane coupling.
  • Catalytic Systems : Use Pd/XPhos with bulky ligands to favor C3 over C2 substitution. Kinetic studies (time-resolved NMR) identify optimal reaction windows (e.g., 4 hours at 100°C) .

Q. What experimental design principles apply when evaluating this compound's potential as a kinase inhibitor scaffold?

Methodological Answer:

  • SAR Studies : Synthesize derivatives with varied substituents (e.g., ester vs. amide at carboxylic acid).
  • Assays : Test IC₅₀ against JAK2 or EGFR kinases using fluorescence polarization.
  • Docking Studies : AutoDock Vina with PDB 1M17 (EGFR) to correlate binding poses (ΔG < -8 kcal/mol) with activity .

Q. How should researchers troubleshoot unexpected byproducts in the final coupling step of the synthesis?

Methodological Answer:

  • Byproduct Identification : LC-MS/MS (Q-TOF) and 2D NMR (¹H-¹³C HMBC) to detect hydrolysis products (e.g., decarboxylated analogs).
  • Mitigation : Replace EDCI with HATU for improved coupling efficiency; add 4Å molecular sieves to scavenge water. Monitor reaction progress via inline IR (disappearance of -COOH peak) .

Data Contradiction Analysis Example

Scenario : Discrepancy in calculated vs. observed solubility in polar solvents.
Resolution :

Computational : COSMO-RS predicts high solubility in DMSO (>50 mg/mL).

Experimental : Observed solubility is 20 mg/mL.

Adjustment : Account for crystalline lattice energy (via DSC analysis) and hydrogen-bonding effects in simulations .

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